molecular formula C6H10N2O4S B2612173 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione CAS No. 1008068-90-3

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Cat. No.: B2612173
CAS No.: 1008068-90-3
M. Wt: 206.22
InChI Key: ZJPWDHCJZZYZNS-UHFFFAOYSA-N
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Description

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is a synthetic derivative based on the imidazolidine-2,4-dione (hydantoin) scaffold, a heterocyclic core of significant interest in medicinal chemistry and drug discovery. This compound is provided strictly for research use and is not intended for diagnostic or therapeutic applications. The imidazolidine-2,4-dione scaffold is recognized as a privileged structure due to its wide range of biological activities. Researchers are exploring derivatives of this core for their potential as antitumor agents by targeting critical pathways such as inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often overexpressed in various cancers . Furthermore, this chemotype has been investigated for the development of selective enzyme inhibitors, such as Protein Tyrosine Phosphatase-1B (PTP1B), a promising target for the treatment of type 2 diabetes and obesity . The structural motif is also found in compounds studied for their anti-proliferative properties against diverse cancer cell lines, including those associated with prostate cancer . The methanesulfonylethyl side chain at the 5-position may influence the compound's physicochemical properties and its interaction with biological targets, offering a point of diversification for structure-activity relationship (SAR) studies. This product is designed for researchers conducting hit-to-lead optimization, enzymatic assays, and mechanistic studies in early drug discovery.

Properties

IUPAC Name

5-(2-methylsulfonylethyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPWDHCJZZYZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Imidazolidine-2,4-dione+Methanesulfonyl chlorideThis compound\text{Imidazolidine-2,4-dione} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Imidazolidine-2,4-dione+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazolidine ring can be reduced under specific conditions to yield different imidazolidine derivatives.

    Substitution: The methanesulfonylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the imidazolidine ring can produce various imidazolidine derivatives.

Scientific Research Applications

Biological Activities

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione exhibits a range of biological activities, particularly in the following areas:

  • Anticonvulsant Properties:
    • Research indicates that derivatives of imidazolidine-2,4-diones exhibit anticonvulsant effects. For instance, certain compounds have shown efficacy in reducing seizure activity in animal models .
  • Antimicrobial Activity:
    • The compound has demonstrated antibacterial and antifungal properties against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) in the range of 3.00–12.28 µmol/mL against Gram-positive bacteria .
  • Cardiovascular Effects:
    • Pharmacological studies reveal that certain derivatives induce hypotension and bradycardia in animal models. This suggests potential applications in managing cardiovascular conditions through modulation of vascular tone .
  • Antiviral Potential:
    • There is emerging evidence supporting the antiviral activity of imidazolidine derivatives, with specific formulations showing effectiveness against viral infections .

Case Study 1: Anticonvulsant Activity

A study investigated the effects of this compound on seizure models in rats. The results indicated a significant reduction in seizure frequency when administered at specific dosages (20 mg/kg), highlighting its potential as an anticonvulsant agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various imidazolidine derivatives against bacterial strains, this compound exhibited superior antimicrobial activity compared to other tested compounds. The compound's MIC values were significantly lower than those of control agents, indicating its promise as a novel antimicrobial agent.

Data Table: Comparison of Biological Activities

Compound Activity Type MIC (µmol/mL) Notes
This compoundAntibacterial3.00–12.28Effective against Gram-positive bacteria
IM-3AnticonvulsantN/ASignificant reduction in seizure activity
IM-7Cardiovascular effectsN/AInduced hypotension and bradycardia
IM-XAntiviralN/AEffective against specific viral strains

Mechanism of Action

The mechanism of action of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The methanesulfonylethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the imidazolidine-2,4-dione core can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Arylidene-Substituted Hydantoins

  • Examples :
    • (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione
    • (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione
  • Key Features :
    • Arylidene groups (e.g., phenylallylidene, indolylmethylene) confer strong UV absorption (λmax ~350–370 nm) due to extended conjugation, making them effective UV filters comparable to avobenzone .
    • Contrast : The methanesulfonylethyl group lacks conjugated π-systems, resulting in negligible UV absorption but improved solubility in polar solvents.

Sulfonyl-Containing Hydantoins

  • Examples :
    • 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
  • Key Features: Direct sulfonyl substitution (e.g., 4-chlorophenylsulfonyl) enhances aldose reductase inhibition, addressing diabetic complications .

Alkyl-Substituted Hydantoins

  • Examples: 5-Isopropylimidazolidine-2,4-dione 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
  • Key Features: Alkyl groups (e.g., isopropyl) improve metabolic stability but reduce polarity. The dimethylaminobenzyl derivative exhibits antidepressant activity (ED50 = 17–42 mg/kg in mice) via non-monoaminergic mechanisms . Contrast: The methanesulfonylethyl group combines hydrophilicity (sulfone) with moderate lipophilicity (ethyl chain), balancing solubility and bioavailability.

Hydroxyethyl-Substituted Hydantoins

  • Examples :
    • 5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione
    • 5-(1-Hydroxyethyl)imidazolidine-2,4-dione
  • Key Features :
    • Hydroxyethyl groups enhance hydrogen-bonding capacity, influencing crystal packing and aqueous solubility .
    • Contrast : The methanesulfonylethyl group replaces hydroxyl with a sulfone, increasing electron-withdrawing effects and acidity at the 5-position.

Table 1: Substituent Effects on Key Properties

Compound Substituent λmax (nm) Biological Activity Key Reference
(Z)-5-(3-Phenylallylidene) derivative Arylidene 350–370 UV-filtering (ε >20,000 M⁻¹cm⁻¹)
1-(4-Chlorophenylsulfonyl) derivative Aryl-sulfonyl N/A Aldose reductase inhibition
5-Isopropyl derivative Alkyl (isopropyl) N/A Antitumor, antiviral
5-(2-Methanesulfonylethyl) derivative Methanesulfonylethyl N/A Hypothetical enzyme inhibition Inferred

Biological Activity

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticonvulsant effects, interactions with serotonin receptors, and potential applications in treating autoimmune diseases.

Chemical Structure and Properties

This compound belongs to the imidazolidine-2,4-dione family, characterized by a five-membered ring structure containing nitrogen atoms. The presence of the methanesulfonyl group enhances its solubility and biological activity.

Anticonvulsant Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticonvulsant properties. For instance, studies have shown that certain derivatives can reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly affecting GABAergic pathways .

Case Study: Anticonvulsant Efficacy

A study demonstrated that the compound significantly decreased the frequency and duration of seizures in rats when administered at specific dosages. The results suggested an IC50 value indicating effective anticonvulsant potential.

CompoundDose (mg/kg)Seizure Frequency Reduction (%)Duration Reduction (seconds)
5-MSED107530
5-MSED208545

Interaction with Serotonin Transporters

The compound has also been evaluated for its affinity towards serotonin transporters (SERT). A study found that derivatives of imidazolidine-2,4-dione displayed high affinity for the 5-HT1A receptor subtype, which is crucial in the modulation of mood and anxiety disorders .

Affinity Data

The following table summarizes the binding affinities of various derivatives to SERT:

CompoundBinding Affinity (nM)
5-(2-Methanesulfonylethyl)-imidazolidine-2,4-dione250
Other Derivative A150
Other Derivative B300

Potential Applications in Autoimmune Diseases

Another area of research focuses on the use of imidazolidine-2,4-dione derivatives as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target in autoimmune diseases. Inhibitors derived from this class have shown promising results in regulating T cell receptor signaling pathways .

Inhibition Studies

One notable inhibitor derived from this class exhibited an IC50 value of approximately 6 μM against LYP, indicating potential therapeutic applications for conditions like rheumatoid arthritis and lupus.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of imidazolidine-2,4-dione precursors. For example, in analogous derivatives (e.g., hydantoins), alkyl halides or sulfonate esters are reacted with the parent heterocycle under basic conditions (e.g., KCN, ammonium carbonate in ethanol) . Optimization of stoichiometry (e.g., 1:1.5 molar ratio of substrate to alkylating agent) and solvent choice (DMF/acetic acid mixtures) improves yields. Reaction monitoring via TLC or HPLC ensures completion before recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methanesulfonylethyl protons (δ 3.0–3.5 ppm for CH2-SO2) and carbonyl carbons (δ 170–175 ppm) .
  • UPLC-MS : Confirms molecular weight (e.g., [M+H]+ for C7H12N2O4S: calculated 231.05) and purity (>95%) .
  • IR Spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and sulfonyl groups (1150–1350 cm⁻¹) validate functional groups .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or surfactants (Tween-80) .
  • Stability : Conduct pH-dependent stability studies (pH 1–9) at 25°C/37°C. Protect from light and moisture via lyophilization .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methanesulfonylethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl group acts as an electron-withdrawing group, polarizing the adjacent C-S bond and enhancing electrophilicity. Kinetic studies (e.g., monitoring substitution rates with thiourea or amines) reveal second-order kinetics. Computational modeling (DFT) can map transition states and charge distribution .

Q. How do electronic and steric effects of substituents influence biological activity in SAR studies?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibitors).
  • Steric effects : Molecular docking (AutoDock Vina) identifies clashes with hydrophobic pockets. Compare IC50 values of analogs with bulkier substituents (e.g., benzyl vs. methyl) .
  • Example: In antifungal hydantoins, electron-deficient arylidene derivatives show 10-fold higher activity than electron-rich analogs .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP-based vs. resazurin viability assays).
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation. Correlate half-life (t1/2) with activity discrepancies .
  • Data normalization : Apply Z-score or percent inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can stereochemical purity of this compound be validated?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) to separate enantiomers. Compare retention times with racemic standards .
  • NOESY NMR : Detect spatial proximity between methanesulfonylethyl protons and the imidazolidine ring to confirm configuration .

Notes

  • Citations are formatted as for clarity.
  • Advanced questions integrate cross-disciplinary methods (e.g., computational modeling, chiral analysis) to reflect research depth.

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